4-(2,2,2-Trifluoroacetyl)piperazin-2-one
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Overview
Description
4-(2,2,2-Trifluoroacetyl)piperazin-2-one is a chemical compound with the molecular formula C6H7F3N2O2 and a molecular weight of 196.13 g/mol It is a derivative of piperazinone, characterized by the presence of a trifluoroacetyl group at the 4-position of the piperazin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)piperazin-2-one typically involves the reaction of piperazin-2-one with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroacetyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2,2,2-Trifluoroacetyl)piperazin-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroacetyl)piperazin-1-yl)phenylboronic acid
- 1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride
Uniqueness
4-(2,2,2-Trifluoroacetyl)piperazin-2-one is unique due to its specific trifluoroacetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7F3N2O2 |
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Molecular Weight |
196.13 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroacetyl)piperazin-2-one |
InChI |
InChI=1S/C6H7F3N2O2/c7-6(8,9)5(13)11-2-1-10-4(12)3-11/h1-3H2,(H,10,12) |
InChI Key |
XCGDLLUEFYMKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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